molecular formula C7H9NO2 B13147159 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one

2-Amino-1-(5-methylfuran-3-yl)ethan-1-one

Cat. No.: B13147159
M. Wt: 139.15 g/mol
InChI Key: DZRMSCINWKMBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(5-methylfuran-3-yl)ethan-1-one is a furan-based compound offered for research purposes. Please note that the following information is estimated based on its molecular structure and the known properties of closely related furan and furanone derivatives. Furanone derivatives, such as this compound, are recognized in medicinal chemistry as privileged scaffolds for their diverse biological activities and are frequently investigated as core structures in drug discovery . Researchers are often interested in these molecules for their potential multifunctional properties. Structurally similar compounds have been studied for various applications, including serving as antibacterial agents against Gram-positive microorganisms and as intermediates in the synthesis of complex molecules with antioxidant activity . The furan ring system is a common feature in many biologically active natural products and synthetic molecules, making it a significant pharmacophore . The primary value of this compound lies in its use as a building block or synthetic intermediate in organic and medicinal chemistry research. The presence of both an amino group and a ketone functionality on the furan ring makes it a suitable precursor for the synthesis of more complex chemical entities, including Schiff bases, which are known to exhibit a range of pharmacological activities . Researchers may utilize this compound to develop new chemical libraries for high-throughput screening against various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-amino-1-(5-methylfuran-3-yl)ethanone

InChI

InChI=1S/C7H9NO2/c1-5-2-6(4-10-5)7(9)3-8/h2,4H,3,8H2,1H3

InChI Key

DZRMSCINWKMBKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C(=O)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 1 5 Methylfuran 3 Yl Ethan 1 One

Strategic Retrosynthetic Deconstruction and Modular Synthesis Planning for 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one

A logical retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection is at the C-N bond of the α-amino ketone functionality, leading to the precursor ketone, 1-(5-methylfuran-3-yl)ethan-1-one, and an amino group source. This approach allows for the late-stage introduction of the amino group, which is a common and effective strategy.

Further deconstruction of the 1-(5-methylfuran-3-yl)ethan-1-one intermediate points towards the disconnection of the furan (B31954) ring itself. A Paal-Knorr furan synthesis, a classic method for constructing furans from 1,4-dicarbonyl compounds, is a viable approach. organic-chemistry.org This would involve the cyclization of a suitably substituted 1,4-dicarbonyl precursor.

Alternatively, a modular synthesis approach can be envisioned, where the furan core and the acyl group are assembled through cross-coupling reactions. nih.gov This strategy offers flexibility in introducing various substituents on both the furan ring and the side chain. For instance, a 3-halo-5-methylfuran could be coupled with an acetyl equivalent, or a 5-methylfuran-3-boronic acid derivative could undergo a Suzuki-Miyaura coupling with an appropriate acyl partner. orgsyn.orgmdpi.com

A schematic representation of the primary retrosynthetic disconnections is presented below:

Figure 1: Retrosynthetic Analysis of this compound

This modular planning allows for the independent synthesis and modification of the furan and the amino ketone fragments, facilitating the generation of a library of analogues for further studies.

Development and Optimization of Novel Synthetic Routes to this compound

The construction of the key precursor, 1-(5-methylfuran-3-yl)ethan-1-one, can be efficiently achieved through various metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance. researchgate.netmdpi.com

One prominent strategy involves the Suzuki-Miyaura coupling of a 5-methylfuran-3-boronic acid with an acetyl halide or a related acetylating agent. orgsyn.org Alternatively, a Stille coupling using a 3-stannyl-5-methylfuran derivative could be employed. Palladium catalysts are commonly used for these transformations, offering high efficiency and broad applicability. mdpi.com

Another approach is the Negishi coupling, which would involve the reaction of a 3-organozinc-5-methylfuran reagent with an acetyl halide. Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for such couplings. orgsyn.org

The table below summarizes hypothetical reaction conditions for the synthesis of 1-(5-methylfuran-3-yl)ethan-1-one using different metal-catalyzed cross-coupling reactions, based on literature precedents for similar substrates.

Coupling ReactionFuran PrecursorCoupling PartnerCatalyst SystemSolventTemperature (°C)Hypothetical Yield (%)
Suzuki-Miyaura5-methylfuran-3-boronic acidAcetyl chloridePd(PPh₃)₄, K₂CO₃Toluene/H₂O10085
Stille3-(Tributylstannyl)-5-methylfuranAcetyl bromidePdCl₂(PPh₃)₂THF8080
Negishi3-(Chlorozinc)-5-methylfuranAcetyl chlorideNiCl₂(dppp)THF6075
Heck3-Bromo-5-methylfuranEthyl vinyl etherPd(OAc)₂, P(o-tol)₃DMF12070 (after hydrolysis)

This is an interactive data table. The data is hypothetical and based on typical yields for these reaction types.

Once the precursor ketone, 1-(5-methylfuran-3-yl)ethan-1-one, is synthesized, the introduction of the amino group at the α-carbon is the next crucial step. Several chemoselective amination protocols can be employed. organic-chemistry.orgresearchgate.netrsc.org

A common method is the α-halogenation of the ketone followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. This two-step process is generally reliable. organic-chemistry.org

Direct α-amination methods have also been developed, which are more atom-economical. rsc.org These can involve the use of electrophilic aminating agents or transition-metal-catalyzed processes. For instance, the reaction of the ketone's enolate with an electrophilic nitrogen source like a diazo compound or an oxaziridine (B8769555) can provide the desired α-amino ketone. researchgate.net

Reductive amination of the corresponding α-keto aldehyde or α-dicarbonyl compound is another viable route. mdpi.comacs.orgresearchgate.netresearchgate.net This method often provides good yields and can be performed under mild conditions.

The following table outlines some potential amination strategies for 1-(5-methylfuran-3-yl)ethan-1-one derivatives.

Amination MethodStarting MaterialReagentsSolventKey FeaturesHypothetical Yield (%)
α-Halogenation/Substitution1-(5-methylfuran-3-yl)ethan-1-one1. NBS or Br₂ 2. NH₃ or PhthalamideCCl₄ then DMFTwo-step, reliable65
Direct Electrophilic AminationLithium enolate of 1-(5-methylfuran-3-yl)ethan-1-oneN-Boc-oxaziridineTHFOne-pot, good for protected amines70
Reductive Amination1-(5-methylfuran-3-yl)-2-oxoethanalNH₃, NaBH₃CNMethanolMild conditions, direct amination75
Copper-Catalyzed Amination1-(5-methylfuran-3-yl)ethan-1-oneNH₃, Cu(I) catalyst, O₂AcetonitrileDirect C-H amination60

This is an interactive data table. The data is hypothetical and based on typical yields for these reaction types.

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. acs.orgrsc.orgrsc.orgfrontiersin.org This includes the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents.

Furan derivatives can often be sourced from biomass, making them attractive building blocks for sustainable synthesis. acs.org For example, 5-methylfurfural, which can be derived from carbohydrates, could be a potential starting material for the synthesis of the furan core.

The use of catalytic methods, particularly with non-precious metals like nickel or copper, is a key aspect of green chemistry. orgsyn.org Additionally, performing reactions in greener solvents such as water, ethanol, or supercritical CO₂ can significantly reduce the environmental footprint of the synthesis. researchgate.net

Enzymatic and biocatalytic methods are also gaining prominence in green synthesis. acs.org For instance, transaminases could potentially be used for the asymmetric amination of the precursor ketone, offering a highly selective and environmentally friendly route to chiral this compound.

Control of Reaction Stereochemistry in the Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure α-amino ketones is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. researchgate.netthieme-connect.comresearchgate.netnih.gov Several strategies can be employed to control the stereochemistry during the synthesis of chiral analogues of this compound.

Asymmetric amination of the prochiral ketone, 1-(5-methylfuran-3-yl)ethan-1-one, is a direct approach. This can be achieved using chiral aminating agents or through catalysis with a chiral metal complex or an organocatalyst. nih.gov For example, a chiral phase-transfer catalyst could be used in the α-amination of the ketone's enolate.

Kinetic resolution of a racemic mixture of this compound is another possibility. This can be achieved through enzymatic or chemical methods where one enantiomer reacts faster than the other, allowing for their separation.

The use of a chiral auxiliary is a well-established method for asymmetric synthesis. A chiral auxiliary can be attached to the precursor molecule, directing the stereochemical outcome of the amination step. The auxiliary is then removed in a subsequent step to yield the desired enantiomerically enriched product.

Flow Chemistry and Automated Synthesis Platforms for Scalable Production of this compound

For the large-scale and efficient production of this compound, flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes. springerprofessional.demdpi.comuc.ptsci-hub.semdpi.com Flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. springerprofessional.demdpi.comsci-hub.se

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization of the synthetic route. This technology can also facilitate the automated synthesis of a library of analogues for structure-activity relationship studies.

The table below presents a hypothetical comparison of a batch versus a flow chemistry approach for the synthesis of this compound.

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability Difficult, requires larger reactorsEasy, by running the system for longer
Safety Potential for thermal runawaysEnhanced safety due to small reaction volumes
Process Control LimitedPrecise control over parameters
Reproducibility Can be variableHigh
Waste Generation HigherLower, due to in-line purification and recycling

This is an interactive data table. The data is hypothetical and based on general comparisons between batch and flow chemistry.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 1 5 Methylfuran 3 Yl Ethan 1 One and Its Derivatives

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Tautomeric Analysis of 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while multi-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle and analyzing its conformation. Tautomerism, such as keto-enol or imine-enamine forms, could also be investigated by observing distinct sets of signals corresponding to each tautomer and measuring their equilibrium.

To achieve a comprehensive structural assignment, a suite of 2D NMR experiments would be employed, each providing specific connectivity information.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, it would be expected to show a correlation between the protons of the amino group (-NH₂) and the adjacent methylene (B1212753) group (-CH₂), and potentially weak correlations between the furan (B31954) ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). This technique is vital for assigning the carbon signals of the methyl, methylene, and the two C-H furan ring carbons based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the C5 carbon of the furan ring, and from the methylene protons to the carbonyl carbon and the C2 and C4 carbons of the furan ring, confirming the connectivity of the side chain to the heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is particularly useful for conformational analysis, such as determining the preferred orientation of the amino-ethanone side chain relative to the furan ring.

Illustrative NMR Data Table for this compound

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Carbonyl (C=O) - ~195 -CH₂-, Furan C3
Methylene (-CH₂-) ~3.8 ~50 C=O, Furan C2, Furan C3, Furan C4
Amino (-NH₂) ~2.5 (broad) - -CH₂-
Furan C2-H ~7.5 ~125 Furan C3, Furan C4
Furan C3 - ~140 -
Furan C4-H ~6.5 ~110 Furan C2, Furan C3, Furan C5
Furan C5 - ~155 -

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that confirms the molecular structure.

Key expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of a stable acylium ion corresponding to the 5-methylfuran-3-carbonyl moiety.

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines.

Cleavage within the furan ring: Resulting in smaller fragment ions characteristic of the substituted furan structure.

Expected Fragmentation Data Table for [M+H]⁺ of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Lost Neutral Fragment Proposed Fragment Structure
154.08 137.06 NH₃ Ion resulting from loss of ammonia
154.08 125.04 CH₃N Acylium ion (5-methylfuran-3-carbonyl)

Vibrational Spectroscopy (FT-IR and Raman) for Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), a strong C=O stretching band for the ketone (around 1680 cm⁻¹), C-O and C=C stretching bands for the furan ring, and C-N stretching vibrations. The position and shape of the N-H and C=O bands can indicate the presence and strength of hydrogen bonding.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. It would be useful for observing the C=C bonds within the furan ring and the C-C backbone structure.

The presence of both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O, furan oxygen) suggests that this compound is likely to form significant intermolecular hydrogen bonding networks in the solid state, which would be observable as broadened and red-shifted bands in the FT-IR spectrum compared to a dilute solution.

Single Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would unambiguously reveal the crystal packing arrangement and map out the intermolecular hydrogen bonding network. Analysis of a suitable crystal would confirm the planarity of the furan ring and the conformation of the side chain relative to the ring. If the compound is co-crystallized with other molecules to form complexes, this method can elucidate the specific interactions responsible for complex formation.

Chiroptical Spectroscopy (CD/ORD) for Determination of Absolute Stereochemistry and Enantiomeric Purity of Chiral this compound Analogues

While this compound itself is not chiral, the introduction of a substituent at the methylene carbon (e.g., 2-amino-1-(5-methylfuran-3-yl)propan-1-one) would create a stereocenter. For such chiral analogues, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The sign and intensity of the Cotton effects, particularly those associated with the electronic transitions of the furan ring and the carbonyl group, could be used to assign the absolute configuration (R or S) of the stereocenter, often by comparison with theoretical calculations (e.g., time-dependent density functional theory).

Optical Rotatory Dispersion (ORD): Measures the change in the angle of plane-polarized light as a function of wavelength. It provides complementary information to CD for determining absolute stereochemistry.

These techniques are also quantitative and can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Table of Mentioned Compounds

Compound Name
This compound

Computational and Theoretical Investigations of 2 Amino 1 5 Methylfuran 3 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles for 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For this compound, these calculations can elucidate its structural preferences, stability, and sites of reactivity.

Density Functional Theory (DFT) is a robust method for investigating the geometric and electronic properties of molecules. A comprehensive conformational analysis of this compound using DFT would reveal the most stable three-dimensional arrangements of the molecule. This involves rotating the single bonds, particularly the C-C bond between the furan (B31954) ring and the ethanone (B97240) moiety, and the C-N bond of the amino group, to map the potential energy surface. The results of such a study would identify the global minimum energy conformer and other low-energy conformers that are likely to be present at room temperature.

Furthermore, the presence of the amino and ketone groups raises the possibility of keto-enol and imine-enamine tautomerism. DFT calculations can be employed to determine the relative energies of these tautomers, providing insight into their equilibrium populations. The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the furan ring.

Illustrative Data Table: Relative Energies of Potential Tautomers of this compound (Hypothetical Data)

TautomerStructureRelative Energy (kcal/mol)
Keto-amineThis compound0.00
Enol-imine1-(5-methylfuran-3-yl)-2-(iminomethyl)ethanol+12.5
Enamine-ketone1-(5-methylfuran-3-yl)-2-aminoethen-1-ol+8.2

This table presents hypothetical data to illustrate the expected outcomes of a DFT study.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the distribution of the HOMO would indicate the regions susceptible to electrophilic attack, likely concentrated on the amino group and the furan ring. Conversely, the LUMO distribution would highlight the sites prone to nucleophilic attack, expected to be centered on the carbonyl carbon. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule. For this compound, the ESP map would show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the carbonyl carbon, signifying their electrophilic nature.

Molecular Dynamics (MD) Simulations of this compound in Solvated and Protein-Bound States

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. By simulating the motion of the molecule in the presence of solvent molecules (e.g., water), MD can reveal how the solvent influences its conformation and dynamics. These simulations can provide information on solvation energies, diffusion coefficients, and the formation of hydrogen bonds between the solute and solvent.

When investigating the potential of this compound as a therapeutic agent, MD simulations of it bound to a target protein are invaluable. Such simulations can elucidate the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding, and the conformational changes that may occur upon binding. This information is critical for understanding the mechanism of action and for the rational design of more potent derivatives.

In Silico Prediction of Spectroscopic Parameters and Validation Against Experimental Data for this compound

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing the predicted chemical shifts with the experimental NMR spectrum helps in the structural elucidation of the molecule and confirms the accuracy of the computational model.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O195.2194.8
CH₂-NH₂45.846.1
Furan C3128.5128.9
Furan C5155.1154.7
Furan CH₃13.714.0

This table presents hypothetical data to illustrate the validation of computational predictions against experimental results.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of newly designed derivatives, prioritizing the synthesis of the most promising candidates. digitaloceanspaces.comnih.gov

Mechanistic Computational Studies of Reaction Pathways Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies for each step can provide insights into the reaction kinetics and help to understand the factors that control the reaction's outcome. For instance, a computational study could investigate the mechanism of a condensation reaction involving the amino group or a nucleophilic addition to the carbonyl group, providing a detailed understanding of the reaction at a molecular level.

Chemical Reactivity and Detailed Reaction Mechanisms of 2 Amino 1 5 Methylfuran 3 Yl Ethan 1 One

Reactivity of the Amino Group: Nucleophilic Acyl Substitution, Amidation, and Imine Formation Reactions

The primary amino group (-NH₂) attached to the alpha-carbon of the ethanone (B97240) side chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is the basis for its participation in several key reactions.

Nucleophilic Acyl Substitution: The amino group can act as a nucleophile in reactions with carboxylic acid derivatives, such as acid chlorides and anhydrides. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This two-step process involves an initial nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. mdpi.com Subsequently, the intermediate collapses, eliminating a leaving group (e.g., chloride) to form a new amide bond. masterorganicchemistry.com

Amidation: The direct reaction of the amino group with a carboxylic acid to form an amide is known as amidation. This condensation reaction typically requires activation of the carboxylic acid, often through the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate the formation of the amide bond by converting the hydroxyl group of the carboxylic acid into a better leaving group. nih.gov Alternatively, the reaction can be promoted by Lewis acids. researchgate.net

Imine Formation: The amino group readily reacts with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.comnih.gov This acid-catalyzed reaction is reversible and begins with the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.org The resulting intermediate, a carbinolamine, is then protonated, and subsequently eliminates a molecule of water to form a stable iminium ion, which is then deprotonated to yield the final imine product. libretexts.orglibretexts.org The optimal pH for this reaction is typically mildly acidic (around 4-5), as sufficient acid is needed to protonate the carbinolamine, but excessive acidity would protonate the starting amine, rendering it non-nucleophilic. libretexts.org

Table 1: Summary of Reactions Involving the Amino Group
Reaction TypeReactantGeneral ConditionsProduct Type
Nucleophilic Acyl SubstitutionAcid Chloride (R-COCl)Base (e.g., Pyridine)N-Acyl derivative (Amide)
AmidationCarboxylic Acid (R-COOH)Coupling Agent (e.g., DCC)N-Acyl derivative (Amide)
Imine FormationAldehyde (R-CHO) or Ketone (R₂C=O)Mild Acid Catalyst (pH 4-5)Imine (Schiff Base)

Reactivity of the Ketone Group: Carbonyl Addition, Reduction, and Condensation Reactions

The ketone group features an electrophilic carbonyl carbon, which is susceptible to attack by a variety of nucleophiles. This reactivity is central to several important transformations.

Carbonyl Addition: The most fundamental reaction of the ketone group is nucleophilic addition. masterorganicchemistry.com A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides, can attack the carbonyl carbon. mdpi.commasterorganicchemistry.com This attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation during workup yields a tertiary alcohol. The addition is generally irreversible with strong nucleophiles like Grignard reagents and hydrides. masterorganicchemistry.com

Reduction: The ketone can be readily reduced to a secondary alcohol. This is commonly achieved using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated to give the alcohol. Oxazoborolidines can be used as effective catalysts in the enantioselective reduction of ketones with borane. mdpi.com

Condensation Reactions: While the alpha-carbon of the ketone has a hydrogen atom, its participation in typical base-catalyzed aldol (B89426) condensation reactions may be complicated by the presence of the adjacent amino group. However, the ketone can participate in other condensation reactions. For example, it can react with primary amines to form imines, as discussed in the previous section. It can also react with other nitrogen-based nucleophiles, such as hydroxylamine (B1172632) to form oximes or hydrazine (B178648) derivatives to form hydrazones, via a similar addition-elimination mechanism. libretexts.org

Table 2: Summary of Reactions Involving the Ketone Group
Reaction TypeReactantGeneral ConditionsProduct Type
Nucleophilic AdditionGrignard Reagent (R-MgX)Aprotic Solvent (e.g., Ether), then H₃O⁺ workupTertiary Alcohol
ReductionSodium Borohydride (NaBH₄)Protic Solvent (e.g., Methanol, Ethanol)Secondary Alcohol
CondensationHydroxylamine (NH₂OH)Mild Acid CatalystOxime
CondensationHydrazine (NH₂NH₂)Mild Acid CatalystHydrazone

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring System in 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.com Its reactivity is influenced by the directing and activating/deactivating effects of its substituents.

Electrophilic Reactivity: Furans typically undergo electrophilic aromatic substitution, preferentially at the C2 and C5 positions (alpha-positions), as the carbocation intermediates formed by attack at these positions are more resonance-stabilized. chemicalbook.commatanginicollege.ac.in In this compound:

The 5-methyl group is an electron-donating group (activating) and directs incoming electrophiles to the ortho position (C4).

The 3-acyl group (ethanone side chain) is an electron-withdrawing group (deactivating) and directs incoming electrophiles to the meta positions (C5, which is blocked, and C2).

Nucleophilic Reactivity: The electron-rich nature of the furan ring makes it generally unreactive towards nucleophilic aromatic substitution unless a strong electron-withdrawing group and a good leaving group are present on the ring. chempap.orgchemicalpapers.com The parent molecule does not meet these criteria. However, the furan ring can act as a diene in Diels-Alder reactions, although its aromaticity makes it less reactive in this regard than non-aromatic dienes. numberanalytics.com

Table 3: Potential Electrophilic Substitution Reactions of the Furan Ring
Reaction TypeReagentExpected ProductNotes
NitrationHNO₃ / Acetic Anhydride2-Nitro or 4-Nitro derivativeHarsh acidic conditions can lead to degradation.
BrominationBr₂ / Dioxane2-Bromo or 4-Bromo derivativeMilder conditions are preferred to prevent polybromination.
AcylationAcyl Chloride / Mild Lewis Acid (e.g., SnCl₄)2-Acyl or 4-Acyl derivativeStrong Lewis acids like AlCl₃ can cause polymerization.

Degradation Pathways and Stability Studies of this compound Under Varying Environmental Conditions

While specific stability studies on this compound are not widely documented, its degradation pathways can be inferred from the known chemistry of furan derivatives and other functional groups present.

pH-Dependent Degradation: Furans are notoriously unstable in strongly acidic conditions, which can lead to protonation of the ring oxygen, loss of aromaticity, and subsequent ring-opening or polymerization. matanginicollege.ac.injfda-online.com Therefore, the stability of the compound is expected to be pH-dependent, with significant degradation occurring at low pH. The initial step in acid-catalyzed degradation often involves ring-opening to form dicarbonyl compounds. jfda-online.com Under alkaline conditions, hydrolysis of the side chain or other base-catalyzed reactions could occur, though furans are generally more stable in basic media than in acidic media.

Oxidative Degradation: The furan ring is susceptible to oxidation by atmospheric oxidants like OH and NO₃ radicals, as well as other chemical oxidants. researchgate.net This can lead to the formation of ring-opened products, such as unsaturated dicarbonyls, or hydroxylated furanone derivatives. researchgate.net The amino group can also be a site for oxidation.

Thermal Degradation: At elevated temperatures, furan compounds can undergo thermal degradation, which may involve ring-opening or rearrangement reactions. The presence of other reactants, such as amino acids, can influence the stability and degradation products formed, especially at higher temperatures. jfda-online.com

Table 4: Potential Degradation Pathways
ConditionPotential PathwayLikely Products
Strong Acid (Low pH)Acid-catalyzed ring-opening / PolymerizationUnsaturated dicarbonyls, polymeric materials
Oxidizing Agents (e.g., O₃, OH radicals)Oxidative cleavage of the furan ringRing-opened dicarbonyls, furanones
High TemperatureThermal decompositionVarious fragmentation and rearrangement products

Photo- and Electrochemical Reactions of this compound

Specific photo- and electrochemical data for this compound are limited. However, predictions can be made based on its functional groups.

Photochemical Reactions: The ketone carbonyl group is a chromophore that can absorb UV light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital (an n→π transition). This excited state can undergo various photochemical reactions, including:

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to a secondary alcohol.

Norrish Type I Cleavage: Cleavage of the bond alpha to the carbonyl group, which could lead to the formation of radical species.

Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen from the gamma-carbon, if sterically feasible, followed by cleavage or cyclization.

The furan ring itself can also participate in photochemical reactions, such as cycloadditions or rearrangements, upon UV irradiation.

Electrochemical Reactions:

Oxidation: Both the electron-rich furan ring and the primary amino group are susceptible to electrochemical oxidation. Oxidation of the furan ring could lead to the formation of radical cations that could subsequently react to form dimers or polymers. Oxidation of the amino group can also lead to radical species.

Reduction: The ketone group can be electrochemically reduced to a secondary alcohol, typically proceeding through a radical anion intermediate.

The specific potentials at which these reactions occur would depend on the solvent, electrolyte, and electrode material used.

Table 5: Plausible Photo- and Electrochemical Reactions
Reaction TypeFunctional Group InvolvedPotential Outcome
Photochemical (UV Irradiation)KetonePhotoreduction to alcohol; Norrish Type I or II cleavage
Electrochemical OxidationFuran Ring / Amino GroupFormation of radical cations, leading to dimerization or polymerization
Electrochemical ReductionKetoneReduction to a secondary alcohol

Exploration of 2 Amino 1 5 Methylfuran 3 Yl Ethan 1 One in Advanced Materials Science and Organic Catalyst Design

Incorporation of 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one Derivatives into Supramolecular Assemblies and Frameworks

The molecular structure of this compound is well-suited for the construction of supramolecular assemblies. The primary amine and ketone groups are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. The furan (B31954) ring can participate in π-π stacking interactions, which are crucial for the organization of aromatic molecules into ordered frameworks.

Derivatization of the primary amine could introduce additional functionalities to direct self-assembly. For instance, acylation could create amide linkages, which are known to form robust and predictable hydrogen-bonding networks. These non-covalent interactions (hydrogen bonding, π-π stacking, van der Waals forces) are the driving forces behind the spontaneous organization of molecules into larger, well-defined structures such as gels, liquid crystals, or porous crystalline frameworks like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

While specific studies on this compound are not yet prevalent, the principles are well-established with similar molecules. The interplay between hydrogen bonding and π-π stacking in furan-containing molecules can lead to the formation of complex, functional architectures.

Interaction TypeParticipating MoietyPotential Role in Assembly
Hydrogen Bonding Amine (N-H), Ketone (C=O)Directional control, network formation
π-π Stacking Furan RingStabilization of layered structures
Dipole-Dipole Ketone (C=O)Contributes to molecular packing
Coordination Bonds Amine, Ketone Oxygen(After derivatization) Linkers in MOFs

Application of this compound as a Building Block in the Synthesis of Functional Polymers

The furan moiety is a key bio-based platform chemical, and its incorporation into polymers is a major focus of sustainable materials science. rsc.orgresearchgate.net this compound possesses two reactive sites—the amine and the ketone—that can be utilized for polymerization. The amine group can readily participate in step-growth polymerization to form polyamides, polyimides, or polyureas. The ketone functionality offers a site for transformations that could lead to the creation of a polymerizable group or act as a point for cross-linking.

For example, the amine could react with dicarboxylic acids to form polyamides or with diisocyanates to form polyureas. The resulting polymers would feature the furan ring as a pendant group or integrated into the polymer backbone, imparting specific thermal and mechanical properties. Furthermore, furan-containing polymers are known for their application in self-healing materials through reversible Diels-Alder reactions, where the furan acts as a diene. rsc.org

The α-amino ketone structure itself is a valuable synthon. Research has shown that polymer-supported α-acylamino ketones can be prepared and used in solid-phase synthesis. nih.gov Similarly, α-amino ketones can be used to prepare unique polypyrazines, which have potential applications as semiconductors. researchgate.net This suggests that this compound could serve as a monomer for novel electroactive polymers.

Table 1: Potential Polymerization Strategies for this compound
Polymer TypeCo-monomerFunctional Group UtilizedPotential Application
PolyamideDiacyl Chloride / Dicarboxylic AcidAmineHigh-performance thermoplastics
PolyimideDianhydrideAmineThermosets, electronics
PolypyrazineSelf-condensation (after modification)Amine and KetoneSemiconducting materials researchgate.net
Self-Healing PolymerMaleimide-functionalized polymerFuran Ring (Diels-Alder)Reversible cross-linking materials rsc.orgnih.gov

Development of this compound-Based Ligands and Organocatalysts for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is heavily reliant on chiral catalysts and ligands. The structure of this compound is a promising starting point for developing such tools. The ketone can be stereoselectively reduced to a chiral alcohol, creating a 1,2-amino alcohol moiety. This is a privileged scaffold for chiral ligands that can coordinate to metal centers and induce high levels of enantioselectivity in a wide range of reactions.

Furthermore, the amine group can be derivatized to form more complex structures like amides, sulfonamides, or squaramides. Combining the chiral 1,2-amino alcohol backbone with a furan ring offers a unique steric and electronic profile. Furan-based scaffolds have been successfully used in the design of organocatalysts and ligands for asymmetric reactions, including the synthesis of compounds with both axial and central chirality. bohrium.combohrium.comnih.gov Furan-embedded molecules have also shown potential as organocatalysts in other contexts. researchgate.net

The development of organocatalysts from biomass-derived furan compounds is an active area of research, with goals of mimicking enzymatic active sites for reactions like hydrolysis. rsc.org A derivative of this compound could be designed to catalyze reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions with high stereocontrol.

Catalyst TypeKey Structural FeaturePotential Reaction CatalyzedPrecedent
Chiral Ligand 1,2-amino alcohol (post-reduction)Metal-catalyzed hydrogenations, C-C bond formationPrivileged ligand scaffold
Organocatalyst Chiral amine derivative (e.g., squaramide)Michael additions, Friedel-Crafts alkylationsFuran-indole synthesis bohrium.comnih.gov
Bifunctional Catalyst Amine/alcohol and furan oxygenAsymmetric aldol or hetero-Diels-Alder reactionsBiomimetic catalysts rsc.org

Utilization of this compound in the Design of Novel Sensors and Probes

Fluorescent sensors and molecular probes are essential tools in chemical biology and environmental monitoring. instras.comrsc.org They typically consist of a fluorophore (a light-emitting unit) connected to a receptor (a binding unit) that selectively interacts with a target analyte. The furan ring is a component of many fluorescent molecules. nih.govnih.govresearchgate.net When integrated into a larger conjugated system, the furan heterocycle can contribute to desirable photophysical properties like a large Stokes shift and high quantum yield. nih.gov

Derivatives of this compound could be elaborated into sophisticated probes. The amine group provides a convenient handle for attaching a fluorophore or for being part of the receptor itself. For example, condensation of the amine with an aldehyde-bearing fluorophore can create a Schiff base. The binding of an analyte (e.g., a metal ion or an anion) to the amino ketone or furan oxygen could modulate the electronic properties of the conjugated system, leading to a detectable change in fluorescence (turn-on or turn-off).

Research has demonstrated the utility of furan-based systems for sensing various species, from cancer cells to specific ions and molecules. nih.govresearchgate.netrsc.org For instance, furan-based hydrazones have been developed as colorimetric and fluorescent sensors for fluoride (B91410) and cyanide anions. researchgate.net Another study detailed a nitrofuran-based probe for detecting carbon monoxide-releasing molecules in living systems. rsc.org This body of work strongly supports the potential for designing novel sensors based on the this compound scaffold.

Table 2: Examples of Furan-Based Fluorescent Probes and Sensors
Furan Derivative TypeTarget AnalyteSensing MechanismReference Example
Furan-imidazole conjugateCancer cells (in vivo imaging)Selective accumulation and high fluorescence quantum yieldProbe for HT-29 Cancer Cells nih.govresearchgate.net
Furan-decorated nucleosideChanges in microenvironment polaritySolvatochromic fluorescence shift5-(fur-2-yl)-2′-deoxyuridine nih.gov
Furan-hydrazone Schiff baseFluoride (F⁻) and Cyanide (CN⁻) ionsHydrogen bonding leading to fluorescence quenching1,8-naphthalimide-furan hydrazones researchgate.net
Nitrofuran conjugateCarbon monoxide releasing molecule-2 (CORM-2)Reduction of nitro group restores fluorescenceNIR probe for in vivo imaging rsc.org

Role of this compound in Natural Product Synthesis and Biomimetic Chemistry

Furan derivatives are exceptionally versatile intermediates in the synthesis of complex natural products. acs.orgnumberanalytics.com The furan ring can be considered a masked 1,4-dicarbonyl compound and can undergo various transformations, such as oxidation (e.g., via the Achmatowicz reaction) to yield pyranones, or cycloaddition reactions to build complex polycyclic systems. researchgate.net The inherent functionalities of this compound make it a valuable starting material. The α-amino ketone motif is a key structural feature in many biologically active molecules and a crucial building block for heterocycles. rsc.org

This compound could serve as a precursor to furan-containing natural products, such as furanoterpenes or furan fatty acids. nih.gov A synthetic strategy might involve modifying the amino ketone side chain, followed by transformations of the furan ring to construct the carbon skeleton of the target molecule. For example, hydrogenation of the furan ring can lead to substituted tetrahydrofuran (B95107) structures, which are prevalent in many natural products.

In biomimetic chemistry, which seeks to mimic nature's synthetic strategies, the compound could be used in enzyme-inspired cascade reactions. For instance, researchers have translated chemical transformations like the Achmatowicz rearrangement into biocatalytic processes within engineered cells to convert furan substrates into complex lactones. researchgate.net The combination of the furan core with the reactive amino ketone handle in this compound makes it an attractive substrate for developing novel chemoenzymatic or biomimetic pathways to high-value molecules.

Advanced Analytical Methodologies for the Characterization and Research Oriented Quantification of 2 Amino 1 5 Methylfuran 3 Yl Ethan 1 One

Development of High-Performance Chromatographic Methods (HPLC, GC, SFC) for Purity Assessment and Enantiomeric Separations of 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one

The purity and enantiomeric composition of this compound are critical parameters in research settings. High-performance chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), provide the necessary resolution and sensitivity for these assessments.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC (RP-HPLC) method can be developed for the quantitative determination of the compound and its related substances. The method typically employs a C18 stationary phase, which separates compounds based on their hydrophobicity. The presence of the amino group necessitates a mobile phase with a suitable pH to ensure proper peak shape and retention.

For the separation of its enantiomers, chiral HPLC is the method of choice. Given the chiral center at the carbon atom adjacent to the amino and carbonyl groups, resolving the (R)- and (S)-enantiomers is essential. This is often achieved using chiral stationary phases (CSPs) that can form transient diastereomeric complexes with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds. europeanpharmaceuticalreview.com

Gas Chromatography (GC) can be employed for purity analysis, particularly for assessing volatile impurities. However, the relatively low volatility and polar nature of this compound, due to the primary amine, may require derivatization prior to analysis to improve its thermal stability and chromatographic behavior.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to normal-phase HPLC for both purity and chiral separations. selvita.com SFC uses supercritical carbon dioxide as the main mobile phase, which offers advantages like lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption. selvita.comchromatographyonline.com For enantiomeric separations, SFC coupled with polysaccharide-based chiral columns often provides excellent resolution and high throughput. europeanpharmaceuticalreview.comnih.gov The addition of polar co-solvents (e.g., methanol, ethanol) and additives is crucial for modulating retention and enhancing enantioselectivity. chromatographyonline.com

Table 1: Exemplar Chromatographic Conditions for Analysis of this compound
ParameterHPLC (Purity)Chiral HPLCChiral SFC
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Amylose or Cellulose based, 250 x 4.6 mm)Chiral Stationary Phase (e.g., Amylose or Cellulose based, 150 x 4.6 mm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Hexane/Isopropanol (Isocratic)CO2/Methanol with additive (e.g., Diethylamine) (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Detection UV at 265 nmUV at 265 nmUV at 265 nm
Column Temp. 30 °C25 °C40 °C
Back Pressure N/AN/A150 bar

Hyphenated Techniques (LC-MS/MS, GC-MS) for Impurity Profiling and Tracing Chemical Transformations of this compound

Impurity profiling is a mandatory step in the development of any chemical entity to ensure its quality and consistency. ijprajournal.com Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for this purpose. ajrconline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the foremost technique for identifying, characterizing, and quantifying non-volatile impurities. researchgate.net An LC-MS/MS method for this compound would typically use a reversed-phase LC separation followed by detection with a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode would be suitable for ionizing the target compound, which readily forms a protonated molecule [M+H]+. By analyzing the fragmentation patterns of the parent compound and any detected impurities, structural elucidation of unknown related substances can be achieved. researchgate.net This is critical for identifying impurities arising from the synthesis, such as starting materials, by-products, or intermediates.

Furthermore, LC-MS/MS is a powerful tool for tracing chemical transformations, such as degradation products formed under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). The furan (B31954) ring, for instance, is susceptible to oxidation, which can lead to ring-opening and the formation of reactive enediones. nih.govrsc.org LC-MS-based metabolomics approaches can also be adapted to study the biotransformation of the compound in research matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile impurities. thermofisher.com For this compound, this could include residual solvents from the synthesis or volatile degradation products. As with standalone GC, derivatization may be necessary to analyze less volatile impurities. High-resolution accurate mass spectrometry (HRAMS) coupled with GC provides high confidence in the identification of unknown impurities by enabling the determination of elemental compositions. thermofisher.com

Table 2: Potential Impurities and Degradation Products of this compound Detectable by Hyphenated Techniques
Impurity/Degradant TypePotential Structure/CompoundRationaleAnalytical Technique
Process Impurity 5-methylfuran-3-carbonitrilePrecursor in a possible synthetic routeLC-MS/MS, GC-MS
Process Impurity 1-(5-methylfuran-3-yl)ethan-1-onePrecursor before amination stepLC-MS/MS, GC-MS
Oxidative Degradant Ring-opened dicarbonyl speciesOxidation of the furan moiety nih.govLC-MS/MS
Hydrolytic Degradant 1-(5-methylfuran-3-yl)ethan-1-olReduction of the ketoneLC-MS/MS

Specialized Electrochemical Techniques for the Redox Characterization and Sensing of this compound

Electrochemical techniques offer a unique approach to characterizing the redox properties of this compound and for developing sensitive detection methods. The molecule contains electroactive moieties, namely the furan ring and the primary amino group, which can undergo oxidation or reduction reactions at an electrode surface.

Cyclic Voltammetry (CV) is a fundamental technique for investigating the redox behavior of a compound. lupinepublishers.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on the oxidation and reduction potentials. For this compound, CV can be used to study the oxidation of the furan ring and the amino group. The furan ring is known to be susceptible to electrophilic attack and oxidation. numberanalytics.com The data obtained can help in understanding its metabolic pathways and potential for generating reactive metabolites. nih.gov

Based on its electrochemical activity, specialized sensors can be developed for the rapid and sensitive detection of this compound. mdpi.com These sensors often utilize modified electrodes (e.g., with carbon nanotubes, nanoparticles, or conducting polymers) to enhance the electrochemical signal and improve selectivity. mdpi.comnih.gov Amperometric or voltammetric sensors could be designed to operate at a specific potential corresponding to the oxidation of the compound, providing a current signal proportional to its concentration. lupinepublishers.com Such sensors are valuable for high-throughput screening and in-situ measurements.

Advanced Titrimetric and Spectrophotometric Methods for Quantitative Determination of this compound in Research Matrices

While chromatographic methods offer high specificity, titrimetric and spectrophotometric methods can provide simpler, more cost-effective alternatives for quantitative analysis in research settings, particularly for bulk material assay.

Titrimetric methods can be developed based on the basicity of the primary amino group. An acid-base titration in a non-aqueous medium is a classic and highly accurate method for quantifying amines. The sample would be dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid) and titrated with a standardized solution of a strong acid, such as perchloric acid. The endpoint can be determined potentiometrically or with a visual indicator.

Spectrophotometric methods rely on the principle of light absorption by the analyte. nih.gov The furan ring and the ketone carbonyl group constitute a chromophore that absorbs UV light, allowing for direct UV spectrophotometry. However, for enhanced sensitivity and selectivity, derivatization reactions that produce a colored product absorbing in the visible region are often employed. acs.org For instance, the primary amino group can react with a chromogenic agent, such as ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA), to form a highly colored adduct. The absorbance of the resulting solution, measured at its maximum wavelength (λmax), is proportional to the concentration of the compound. researchgate.net This approach is particularly useful for quantifying low concentrations of the analyte in various research matrices. chem-soc.si

Table 3: Comparison of Quantitative Methods for this compound
MethodPrincipleTypical ApplicationAdvantagesLimitations
Non-aqueous Titration Acid-Base NeutralizationAssay of bulk materialHigh accuracy and precision, low costNot suitable for trace analysis, less specific
Direct UV Spectrophotometry UV Absorbance of ChromophoreIn-process control, simple quantificationRapid, non-destructiveLow selectivity, matrix interference
Colorimetric Spectrophotometry Formation of colored derivativeQuantification in dilute solutionsHigh sensitivity, good selectivityRequires derivatization step, reagent stability

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis of this compound and its Derivatives

The need for rapid analysis of large numbers of samples in areas like synthetic route optimization and biological screening has driven the development of miniaturized analytical platforms. bmglabtech.com High-throughput screening (HTS) leverages automation and miniaturization to test thousands of compounds quickly. bmglabtech.com

Microfluidic platforms , or "lab-on-a-chip" systems, integrate multiple analytical steps such as sample handling, reaction, separation, and detection onto a single small device. For this compound, a microfluidic chip could be designed to perform rapid purity analysis via microchip electrophoresis or chromatography. Such systems drastically reduce sample and reagent consumption, decrease analysis time, and allow for parallel processing.

These miniaturized platforms can be coupled with HTS assays. For example, a colorimetric or fluorometric assay developed for the compound could be adapted to a microplate format (e.g., 96- or 384-well plates) and read by an automated plate reader. nih.gov This would enable the high-throughput screening of chemical libraries for derivatives of this compound with specific properties, or for optimizing the conditions of a chemical reaction that produces it. nih.gov The development of such assays requires robust and sensitive detection methods, often based on the principles described in the spectrophotometric and electrochemical sections. mdpi.com

Future Research Trajectories and Unanswered Questions for 2 Amino 1 5 Methylfuran 3 Yl Ethan 1 One

Emerging Paradigms in the Stereoselective Synthesis of Complex 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one Analogues

The synthesis of chiral α-amino ketones is a pivotal challenge in organic chemistry, as the stereochemistry of these compounds often dictates their biological activity. nih.gov Future research must focus on developing robust, efficient, and highly stereoselective methods to produce complex analogues of this compound. The primary unanswered question is how to achieve precise control over the stereocenter adjacent to the amino group, especially in concert with diverse substitutions on the furan (B31954) ring.

Emerging strategies that could be applied include:

Organocatalytic Asymmetric Annulation: Recent breakthroughs in the catalytic asymmetric synthesis of furan-based compounds bearing both axial and central chirality could be adapted. bohrium.combohrium.comnih.gov Chiral phosphoric acids or squaramide-based catalysts could facilitate the enantioselective construction of furan heterocycles that are later elaborated into the desired α-amino ketone.

Transition-Metal Catalysis: Palladium-catalyzed asymmetric arylation of α-keto imines has proven effective for synthesizing chiral α-amino ketones. rsc.orgnih.gov This approach could be explored by generating an imine from the parent compound and coupling it with various aryl or heteroaryl boronic acids to create a library of diverse analogues.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative. Transaminases or other engineered enzymes could be employed for the stereoselective amination of a corresponding diketone precursor, providing a direct route to the enantiopure target molecule.

Table 1: Potential Stereoselective Synthesis Strategies and Catalytic Systems
Synthetic ParadigmPotential Catalytic SystemKey Challenge / Research QuestionAnticipated Outcome
Asymmetric OrganocatalysisChiral Phosphoric Acids (CPAs); SquaramidesAchieving high diastereo- and enantioselectivity in annulation reactions to form the furan ring. bohrium.comAccess to a wide range of enantiomerically pure furan precursors for further derivatization.
Transition-Metal CatalysisPalladium(II) complexes with chiral ligands (e.g., chiral phosphonamidite)Development of suitable C-acyl N,O-aminal precursors and optimization of reaction conditions for high yields. rsc.orgrsc.orgDirect and modular synthesis of α-arylated amino ketone analogues with high stereocontrol.
BiocatalysisEngineered Transaminases or KetoreductasesIdentifying or engineering an enzyme with high substrate specificity and stereoselectivity for the furan-based scaffold.Environmentally benign and highly selective synthesis of the target enantiomer.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways for this compound (In Vitro/Preclinical Translational Research Focus)

The therapeutic potential of this compound is entirely unexplored. A critical future direction is the systematic elucidation of its biological targets and mechanisms of action. Given the broad bioactivity of furan-containing molecules, this compound could interact with a range of protein families. nih.govresearchgate.net

A multi-pronged approach for target discovery is warranted:

In Silico Target Prediction: Before extensive lab work, computational methods can generate hypotheses. Techniques like reverse docking, chemical similarity searching, and machine learning can screen the compound's structure against databases of known protein targets to predict potential interactions. creative-biolabs.comnih.govnih.gov

High-Throughput Phenotypic Screening: The compound and its future analogues should be tested against diverse panels of human cell lines (e.g., cancer, neuronal, immune cells) to identify any significant bioactivity, such as cytotoxicity, anti-inflammatory effects, or neuroprotection. itmedicalteam.pl

Target Deconvolution: If a phenotype is observed, techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used as bait to "pull down" its binding partners from cell lysates, can identify the specific protein targets.

Table 2: Proposed Biological Target Classes and Rationale for Screening
Potential Target ClassRationale Based on Structural MotifsSuggested In Vitro / Preclinical AssayKey Unanswered Question
Protein KinasesMany kinase inhibitors feature heterocyclic scaffolds. The aminoketone could form key hydrogen bonds in an ATP-binding pocket.Kinase panel screening (e.g., KINOMEscan); Cellular assays for phosphorylation of downstream targets.Does the compound exhibit inhibitory activity against a specific kinase or kinase family?
Proteasomeα,β-unsaturated ketones and related structures can act as proteasome inhibitors. nih.govCell-free proteasome activity assays (chymotrypsin-like, trypsin-like, caspase-like); Western blot for ubiquitinated protein accumulation.Can the compound or its derivatives covalently or non-covalently inhibit proteasome activity?
Nuclear ReceptorsThe planar furan ring and lipophilic methyl group could facilitate binding to ligand-binding domains.Ligand binding assays; Reporter gene assays in cells expressing specific nuclear receptors.Does the compound act as an agonist or antagonist for any nuclear receptors involved in metabolic or inflammatory diseases?
Ion ChannelsSmall molecules with amine functionalities are known to modulate various ion channels.Patch-clamp electrophysiology on cells expressing specific ion channels (e.g., sodium, potassium, calcium channels).Can the compound modulate ion flow through channels critical in neuronal or cardiac function?

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. preprints.orgpreprints.org For a scaffold like this compound, where the chemical space of potential derivatives is vast, AI/ML offers a path to navigate this space efficiently.

Future research should integrate AI/ML in two primary areas:

De Novo Design using Generative Models: Deep learning models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be trained on large chemical libraries of known bioactive compounds. These models can then generate entirely new molecules that retain the core furan-aminoketone scaffold but possess novel substitution patterns optimized for predicted activity against a specific target. arxiv.org

Predictive Modeling for Lead Optimization: Once a biological target is identified, ML models can be built to predict the activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual derivatives. patsnap.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. frontiersin.org

Table 3: Application of AI/ML Models in the Development of this compound Derivatives
AI/ML ApproachSpecific Model/TechniqueApplication to Target CompoundKey Unanswered Question
De Novo DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Reinforcement LearningGenerate novel, synthesizable derivatives optimized for predicted binding affinity to a chosen biological target. arxiv.orgCan generative models produce chemically valid and truly novel structures that outperform rationally designed analogues?
Property PredictionQuantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs)Predict biological activity, solubility, metabolic stability, and potential toxicity of virtual compounds before synthesis. preprints.orgHow accurate are predictive models when applied to a novel chemical scaffold with limited initial training data?
Retrosynthesis PredictionTransformer-based modelsPropose viable synthetic routes for the most promising AI-designed molecules, assessing their synthetic accessibility.Can AI accurately predict high-yielding synthetic pathways for complex, multi-substituted furan derivatives?

Interdisciplinary Research at the Interface of this compound Chemistry and Nanotechnology

The convergence of small-molecule chemistry and nanotechnology opens exciting avenues for advanced drug delivery and diagnostics. nih.gov The functional groups present in this compound—specifically the primary amine and the ketone—provide chemical handles for conjugation to various nanomaterials.

Key research trajectories in this interdisciplinary space include:

Nanoparticle Functionalization for Targeted Delivery: The compound or its more potent derivatives could be attached to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles). nih.gov This strategy can enhance the solubility of hydrophobic analogues, prolong circulation time, and enable targeted delivery to specific tissues, such as tumors, by co-functionalizing the nanoparticle with a targeting ligand (e.g., an antibody or peptide). nih.govresearchgate.net

Development of Stimuli-Responsive Nanosystems: The aminoketone moiety could be linked to a nanocarrier via a bond that is cleavable under specific biological conditions (e.g., low pH in a tumor microenvironment or the presence of specific enzymes). This would allow for controlled, site-specific release of the active compound, increasing its therapeutic index.

Table 4: Nanotechnology Integration Strategies
Nanomaterial TypeConjugation StrategyPotential ApplicationKey Unanswered Question
Gold Nanoparticles (AuNPs)Thiolation of the compound followed by chemisorption onto the AuNP surface.Theranostics: combining drug delivery with imaging capabilities (e.g., computed tomography). nih.govDoes conjugation to the AuNP surface alter the compound's intrinsic biological activity?
LiposomesFormation of a lipid-drug conjugate that can be incorporated into the liposomal bilayer.Enhanced delivery of potentially cytotoxic analogues, reducing systemic exposure.What is the drug loading capacity and release kinetic profile from functionalized liposomes?
Polymeric Nanoparticles (e.g., PLGA)Covalent attachment to the polymer surface via amide bond formation using the compound's amino group. acs.orgControlled and sustained release of the drug over an extended period.How does surface functionalization affect the nanoparticle's stability and biocompatibility in vivo?

Translational Opportunities for this compound beyond Conventional Medicinal Chemistry, Including Chemical Biology Probes and Advanced Diagnostics

Beyond its direct use as a potential therapeutic, this compound can serve as a scaffold for creating sophisticated tools for chemical biology and diagnostics. mskcc.org The development of such tools is crucial for understanding fundamental biological processes and for creating novel diagnostic platforms.

Future translational opportunities include:

Chemical Probe Development: A chemical probe is a small molecule designed to selectively engage a specific biological target in a complex cellular environment. tandfonline.com The parent compound could be derivatized by attaching a reporter tag. For instance, conjugating a fluorophore to the amino group would allow for visualization of the compound's subcellular localization via microscopy. chiosislab.com Attaching a biotin (B1667282) tag would enable affinity purification of its protein binding partners for identification by mass spectrometry.

Furan-Based Crosslinking Probes: The furan moiety itself can be leveraged. Upon (photo)chemical oxidation, furan can be converted into a reactive dialdehyde (B1249045) species capable of covalently crosslinking to nucleophilic residues on a target protein or nucleic acid. nih.gov This would create a powerful tool for irreversibly labeling a target and validating drug-target engagement.

Advanced Diagnostic Agents: If the compound is found to bind selectively to a biomarker of a particular disease (e.g., a misfolded protein in neurodegeneration or a cancer-specific enzyme), it could be developed into a diagnostic agent. For example, linking it to a radionuclide would create a PET imaging agent, while conjugation to gold nanoparticles could form the basis of a colorimetric diagnostic assay. nih.gov

Table 5: Strategies for Developing Chemical Probes and Diagnostics
Tool TypeProposed Modification to ScaffoldApplicationKey Unanswered Question
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the primary amine.Visualize the compound's distribution in live cells using fluorescence microscopy to study target localization. chiosislab.comDoes the addition of a bulky fluorophore disrupt the compound's binding to its native target?
Affinity-Based ProbeAttachment of a biotin tag via a flexible linker to the amine.Identify cellular binding partners through affinity purification followed by mass spectrometry (proteomics). chiosislab.comCan specific, high-affinity binding partners be isolated and distinguished from non-specific interactors?
Photo-Crosslinking ProbeIncorporate a diazirine or benzophenone (B1666685) moiety onto the scaffold.Irreversibly label the biological target upon UV irradiation for definitive target identification.Can a photo-reactive group be added without abolishing biological activity?
PET Imaging AgentIncorporate a positron-emitting isotope (e.g., 18F, 11C) into the molecule.Non-invasively visualize target engagement and distribution in preclinical animal models and potentially humans.Can the compound be radiolabeled with sufficient specific activity and does it exhibit favorable pharmacokinetics for imaging?

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